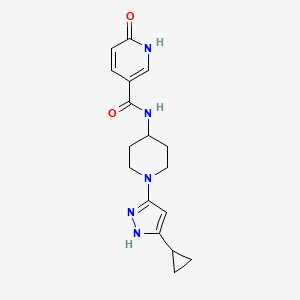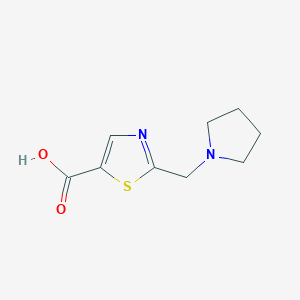
2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activity
A variety of studies have explored the antibacterial and antifungal properties of compounds related to 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid. These studies have found that such compounds can exhibit significant activity against various bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents:
- Patel and Patel (2015) synthesized heterocyclic compounds related to this chemical, finding them effective against a range of bacterial and fungal strains, including Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and fungi like Penicillium expansum and Botryodiplodia theobromae (Patel & Patel, 2015).
- Nural et al. (2018) reported the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which showed interesting antibacterial activity against strains such as A. baumannii and M. tuberculosis (Nural et al., 2018).
Corrosion Inhibition
Compounds similar to 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid have been studied for their corrosion inhibition properties. Research indicates that such compounds can be effective in protecting metals from corrosion:
- Chaitra, Mohana, and Tandon (2016) synthesized thiazole-based pyridine derivatives and found them to be effective as corrosion inhibitors for mild steel in acidic environments (Chaitra, Mohana, & Tandon, 2016).
Synthesis and Characterization
The synthesis and characterization of compounds structurally related to 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid have been a subject of scientific interest, focusing on their potential applications in various fields:
- Sapijanskaitė-Banevič et al. (2020) synthesized and evaluated a series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines for their antibacterial properties (Sapijanskaitė-Banevič et al., 2020).
- Stanchev et al. (1999) developed thiazole and oxazole containing amino acids and peptides, showing moderate antibacterial activity against various bacteria and fungi (Stanchev et al., 1999).
Antimycobacterial Activity
The antimycobacterial potential of compounds in this category has also been explored, with some showing promising results against M. tuberculosis:
- Nural (2018) synthesized polyfunctionalized derivatives containing thiazole, coumarin, and pyrrolidine moieties, which exhibited antimycobacterial activity against M. tuberculosis H37Rv strain (Nural, 2018).
Propiedades
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-9(13)7-5-10-8(14-7)6-11-3-1-2-4-11/h5H,1-4,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFGNEIOUNIPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[4,5-b]pyridine,2-hydrazinyl-](/img/structure/B2482065.png)
![1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2482067.png)
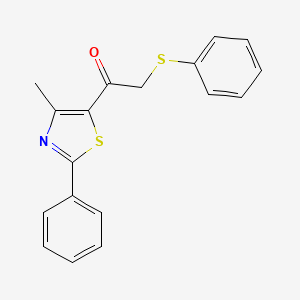
![4-(4-methoxyphenyl)-1-(3-methylbutyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2482071.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2482076.png)
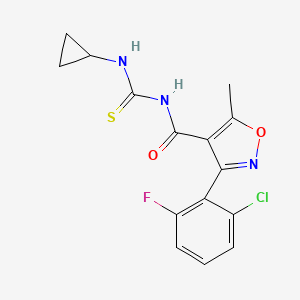
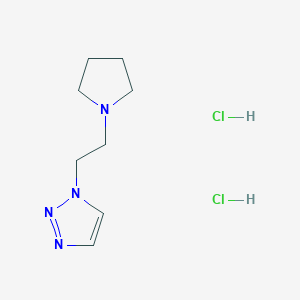
![6-(4-Chlorophenyl)-2-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2482080.png)
![1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B2482081.png)
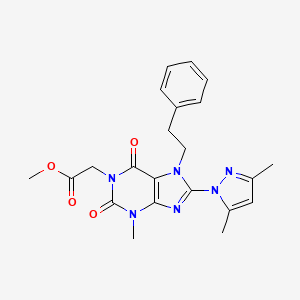
![2-cyclohexyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2482085.png)

